((p-(Methylsulphonyl)phenoxy)methyl)oxirane
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Overview
Description
((p-(Methylsulphonyl)phenoxy)methyl)oxirane: is a chemical compound with the molecular formula C10H12O4S. It is known for its unique structure, which includes an oxirane (epoxide) ring attached to a phenoxy group substituted with a methylsulphonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((p-(Methylsulphonyl)phenoxy)methyl)oxirane typically involves the reaction of p-(methylsulphonyl)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions: ((p-(Methylsulphonyl)phenoxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulphonyl group to a methylthio group.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, ((p-(Methylsulphonyl)phenoxy)methyl)oxirane is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: It can be used to investigate the mechanisms of epoxide hydrolases and other related enzymes .
Medicine: In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and resins with specific properties .
Mechanism of Action
The mechanism of action of ((p-(Methylsulphonyl)phenoxy)methyl)oxirane involves its reactivity towards nucleophiles. The oxirane ring is highly strained and thus readily reacts with nucleophiles, leading to ring-opening reactions. These reactions can occur under both acidic and basic conditions, depending on the nucleophile and the desired product .
Molecular Targets and Pathways: The compound can target various biological molecules, including proteins and nucleic acids, through its reactive oxirane ring. This reactivity allows it to form covalent bonds with nucleophilic sites on these molecules, potentially altering their function and activity .
Comparison with Similar Compounds
((p-(Methylthio)phenoxy)methyl)oxirane: Similar structure but with a methylthio group instead of a methylsulphonyl group.
((p-(Methoxy)phenoxy)methyl)oxirane: Similar structure but with a methoxy group instead of a methylsulphonyl group.
Uniqueness: ((p-(Methylsulphonyl)phenoxy)methyl)oxirane is unique due to the presence of the methylsulphonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
CAS No. |
58090-28-1 |
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Molecular Formula |
C10H12O4S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
2-[(4-methylsulfonylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H12O4S/c1-15(11,12)10-4-2-8(3-5-10)13-6-9-7-14-9/h2-5,9H,6-7H2,1H3 |
InChI Key |
NXPYKVZYIMYBPY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OCC2CO2 |
Origin of Product |
United States |
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